Bis(5-bromothiophen-2-yl)(dibutyl)silane
Description
Properties
CAS No. |
378247-58-6 |
|---|---|
Molecular Formula |
C16H22Br2S2Si |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
bis(5-bromothiophen-2-yl)-dibutylsilane |
InChI |
InChI=1S/C16H22Br2S2Si/c1-3-5-11-21(12-6-4-2,15-9-7-13(17)19-15)16-10-8-14(18)20-16/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
JCUMIGGXKLZNAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(C1=CC=C(S1)Br)C2=CC=C(S2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
Analysis :
- However, the central framework (silane vs. tetrazine or benzothiadiazole) dictates electronic properties. For instance, tetrazine-based analogues exhibit higher electron deficiency, favoring charge transport in photovoltaics .
- Substituent Effects: Dibutyl groups on silicon enhance solubility in nonpolar solvents compared to tert-butyl or long alkyl chains (e.g., TBFT2), which prioritize thermal stability and film-forming properties .
Reactivity and Functionalization Potential
- This compound : Bromine atoms enable Suzuki couplings to form π-conjugated systems, while the silicon center allows hydrosilylation or hydrolysis (unlike carbon-based analogues) .
- Silane Derivatives : Compounds like 1,4-bis(dimethylsilyl)benzene () exhibit Si–H bonds for hydrosilylation, whereas dibutyl substitution in the target compound limits such reactivity but improves air stability .
- TBFT2 : The 2-octyldodecyl chains reduce crystallinity, aiding solution-processability in device fabrication .
Q & A
Basic: What synthetic routes are commonly employed for Bis(5-bromothiophen-2-yl)(dibutyl)silane, and how can its structural integrity be validated?
The synthesis typically involves coupling 5-bromothiophene-2-yl lithium or Grignard reagents with dibutyldichlorosilane under inert conditions. Key steps include stoichiometric control to avoid over-substitution and purification via column chromatography. Structural validation requires a combination of ¹H/¹³C NMR to confirm the thiophene ring substitution pattern and silane backbone, mass spectrometry (MS) for molecular weight verification, and elemental analysis to ensure stoichiometric consistency .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Contradictions often arise from variations in catalytic systems (e.g., Pd vs. Ni), solvent polarity, or trace moisture. A systematic approach involves:
- Controlled factorial experiments to isolate variables (e.g., ligand type, temperature) .
- In-situ monitoring via UV-Vis or Raman spectroscopy to track intermediate species.
- Theoretical modeling (DFT calculations) to compare energy barriers for competing pathways .
Documentation of reaction conditions (e.g., oxygen/moisture levels) is critical for reproducibility .
Basic: Which spectroscopic techniques are optimal for distinguishing this compound from analogous silane derivatives?
- FT-IR : The Si-C stretch (~650–750 cm⁻¹) and Br-C vibration (~500–600 cm⁻¹) provide diagnostic peaks.
- ¹H NMR : Dibutyl groups exhibit distinct triplet/multiplet patterns (δ 0.5–1.5 ppm), while thiophene protons appear downfield (δ 6.5–7.5 ppm).
- X-ray crystallography : Resolves spatial arrangement of bromothiophene rings and silane geometry .
Advanced: What methodological frameworks guide the design of experiments to study the environmental fate of this compound?
- Lifecycle analysis (LCA) : Track degradation products via HPLC-MS in simulated environmental matrices (soil, water).
- QSAR models : Predict bioaccumulation potential using logP values and molecular descriptors.
- Heterogeneous reaction studies : Investigate surface interactions with mineral oxides using BET surface area analysis and XPS .
Advanced: How can computational chemistry address discrepancies in the electronic properties of this compound?
- DFT/Molecular Orbital Analysis : Compare HOMO-LUMO gaps across solvent models (PCM vs. SMD) to assess polarity effects.
- Charge Transfer Studies : Use Natural Bond Orbital (NBO) analysis to quantify electron donation from silane to thiophene rings.
- Dynamic Simulations : MD trajectories in explicit solvents reveal conformational stability and aggregation tendencies .
Basic: What are the critical stability considerations for storing this compound?
- Moisture Sensitivity : Store under argon or nitrogen in sealed Schlenk flasks with molecular sieves.
- Light Exposure : Amber glassware prevents photodegradation of the bromothiophene moiety.
- Temperature : Long-term stability requires storage at –20°C, with periodic NMR checks for decomposition .
Advanced: What interdisciplinary strategies enhance the application of this compound in materials science?
- Organic Electronics : Incorporate into π-conjugated polymers for charge transport studies (e.g., OFETs).
- Hybrid Materials : Silane-thiophene coordination to metal-organic frameworks (MOFs) for catalytic applications.
- Surface Functionalization : Silane coupling to silica nanoparticles, verified by TEM and TGA .
Advanced: How do methodological biases in literature data affect the interpretation of this compound’s catalytic activity?
- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to detect publication bias in reported yields.
- Cross-Validation : Replicate key studies using standardized conditions (e.g., glovebox purity, catalyst batches).
- Error Propagation Models : Quantify uncertainty in kinetic data using Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
